methyl 3-(methylamino)-1H-indazole-1-carboxylate
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Overview
Description
Methyl 3-(methylamino)-1H-indazole-1-carboxylate is a synthetic compound that belongs to the class of indazole derivatives. It is commonly used in scientific research for its unique properties and potential applications. In
Mechanism Of Action
Methyl 3-(methylamino)-1H-indazole-1-carboxylate is known to act as a partial agonist at the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress. By binding to this receptor, methyl 3-(methylamino)-1H-indazole-1-carboxylate can modulate the activity of serotonin, a neurotransmitter that plays a crucial role in these processes.
Biochemical And Physiological Effects
Studies have shown that methyl 3-(methylamino)-1H-indazole-1-carboxylate can induce anxiolytic and antidepressant-like effects in animal models. It has also been found to enhance cognitive function and memory retention. These effects are thought to be mediated by the activation of the serotonin 5-HT1A receptor.
Advantages And Limitations For Lab Experiments
Methyl 3-(methylamino)-1H-indazole-1-carboxylate is a useful tool for studying the function of the serotonin 5-HT1A receptor and its role in various physiological and behavioral processes. Its unique properties make it an attractive candidate for drug development. However, its use in lab experiments is limited by its potential toxicity and lack of selectivity for the 5-HT1A receptor.
Future Directions
There are several future directions for research on methyl 3-(methylamino)-1H-indazole-1-carboxylate. One area of interest is the development of more selective and potent compounds that target the serotonin 5-HT1A receptor. Another direction is the investigation of its potential therapeutic applications in the treatment of anxiety, depression, and other psychiatric disorders. Additionally, the use of methyl 3-(methylamino)-1H-indazole-1-carboxylate as a tool for studying the function of other receptors in the brain is an area of potential research.
Synthesis Methods
The synthesis of methyl 3-(methylamino)-1H-indazole-1-carboxylate involves the reaction of 3-nitrobenzoic acid with methylamine in the presence of a reducing agent such as tin (II) chloride. The resulting intermediate is then treated with hydrazine hydrate and acetic anhydride to obtain the final product. This method is efficient and yields a high purity product.
Scientific Research Applications
Methyl 3-(methylamino)-1H-indazole-1-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the areas of medicinal chemistry, drug discovery, and neuroscience. It has been used as a scaffold for the development of novel drugs and as a tool for studying the function of certain receptors in the brain.
properties
CAS RN |
146941-96-0 |
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Product Name |
methyl 3-(methylamino)-1H-indazole-1-carboxylate |
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 3-(methylamino)indazole-1-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-11-9-7-5-3-4-6-8(7)13(12-9)10(14)15-2/h3-6H,1-2H3,(H,11,12) |
InChI Key |
PNEMSSZWQVJJHF-UHFFFAOYSA-N |
SMILES |
CNC1=NN(C2=CC=CC=C21)C(=O)OC |
Canonical SMILES |
CNC1=NN(C2=CC=CC=C21)C(=O)OC |
synonyms |
1H-Indazole-1-carboxylicacid,3-(methylamino)-,methylester(9CI) |
Origin of Product |
United States |
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